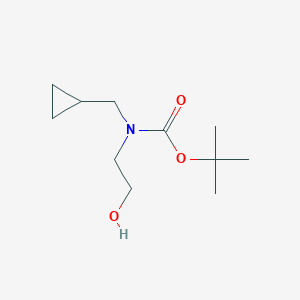
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit CK2, which is overexpressed in many cancer types.
Mécanisme D'action
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate selectively inhibits protein kinase CK2, which is overexpressed in many cancer types. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate leads to the disruption of these processes and ultimately results in the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its selectivity for CK2. This allows for specific inhibition of CK2 without affecting other kinases. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have low toxicity in normal cells. One limitation of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research. One area of interest is the development of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate as a combination therapy with other cancer treatments. Additionally, there is potential for the use of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Further studies are needed to fully understand the potential of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in these areas.
In conclusion, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a selective inhibitor of protein kinase CK2 that has potential for use in cancer therapy. Its ability to inhibit CK2, which is overexpressed in many cancer types, has been shown to inhibit cancer cell growth and enhance the efficacy of other cancer therapies. While there are limitations to its use in lab experiments, there are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research that warrant further investigation.
Méthodes De Synthèse
The synthesis of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 2-bromoethyl alcohol in the presence of a base. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group and obtain tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate.
Applications De Recherche Scientifique
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(6-7-13)8-9-4-5-9/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMZEGWQFOQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


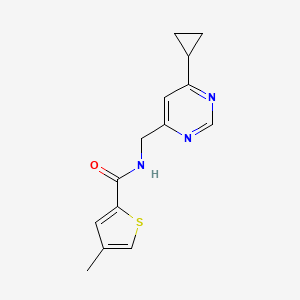
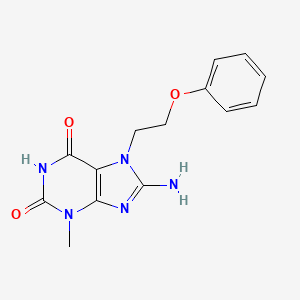
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)
![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)
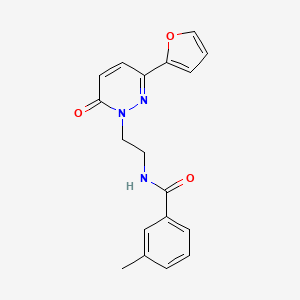
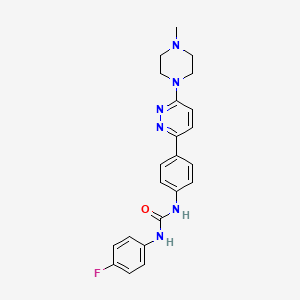
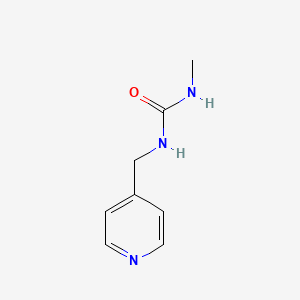
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2915629.png)
![3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2915630.png)